molecular formula C12H23NO B15228807 2-Heptylcyclopentanone oxime

2-Heptylcyclopentanone oxime

Katalognummer: B15228807
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: QKTMJYBDXVBHRN-SEYXRHQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Heptylcyclopentan-1-one oxime is an organic compound with the molecular formula C12H23NO. It is a derivative of cyclopentanone, where the oxime functional group is attached to the cyclopentanone ring, and a heptyl group is attached to the second carbon of the cyclopentanone ring. This compound is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Heptylcyclopentan-1-one oxime can be synthesized through the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures . The general reaction is as follows:

2-Heptylcyclopentanone+NH2OHHCl2-Heptylcyclopentan-1-one oxime+H2O+NaCl\text{2-Heptylcyclopentanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{2-Heptylcyclopentan-1-one oxime} + \text{H}_2\text{O} + \text{NaCl} 2-Heptylcyclopentanone+NH2​OH⋅HCl→2-Heptylcyclopentan-1-one oxime+H2​O+NaCl

Industrial Production Methods

In industrial settings, the production of 2-heptylcyclopentan-1-one oxime may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Heptylcyclopentan-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Heptylcyclopentan-1-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of various industrial chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-heptylcyclopentan-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Heptylcyclopentan-1-one oxime is unique due to the presence of both the heptyl group and the oxime functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C12H23NO

Molekulargewicht

197.32 g/mol

IUPAC-Name

(NZ)-N-(2-heptylcyclopentylidene)hydroxylamine

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12-

InChI-Schlüssel

QKTMJYBDXVBHRN-SEYXRHQNSA-N

Isomerische SMILES

CCCCCCCC\1CCC/C1=N/O

Kanonische SMILES

CCCCCCCC1CCCC1=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.